molecular formula C9H9NO B15307675 5-(Prop-1-en-2-yl)nicotinaldehyde

5-(Prop-1-en-2-yl)nicotinaldehyde

Cat. No.: B15307675
M. Wt: 147.17 g/mol
InChI Key: DVRXQWGDUXOOJG-UHFFFAOYSA-N
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Description

5-(Prop-1-en-2-yl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a prop-1-en-2-yl group attached to the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-1-en-2-yl)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of nicotinaldehyde with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Prop-1-en-2-yl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The prop-1-en-2-yl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 5-(Prop-1-en-2-yl)nicotinic acid.

    Reduction: 5-(Prop-1-en-2-yl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Prop-1-en-2-yl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Prop-1-en-2-yl)nicotinaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: Lacks the prop-1-en-2-yl group.

    5-(Prop-1-en-2-yl)pyridine: Lacks the aldehyde group.

    5-(Prop-1-en-2-yl)nicotinic acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness

5-(Prop-1-en-2-yl)nicotinaldehyde is unique due to the presence of both the prop-1-en-2-yl group and the aldehyde group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

5-prop-1-en-2-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C9H9NO/c1-7(2)9-3-8(6-11)4-10-5-9/h3-6H,1H2,2H3

InChI Key

DVRXQWGDUXOOJG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CN=CC(=C1)C=O

Origin of Product

United States

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